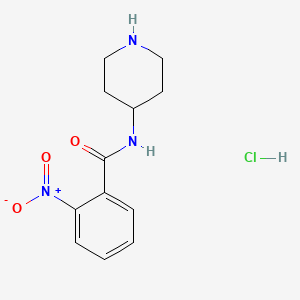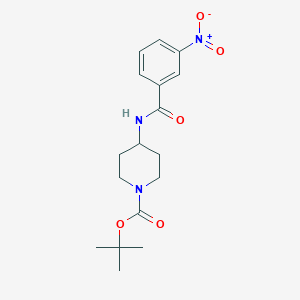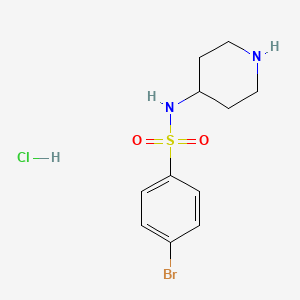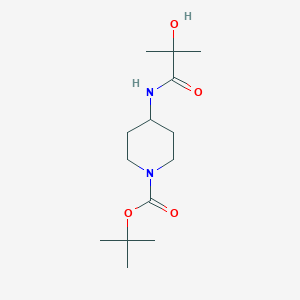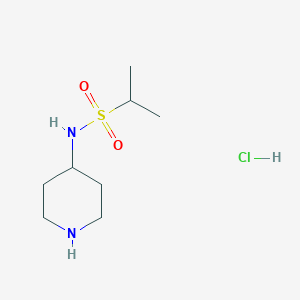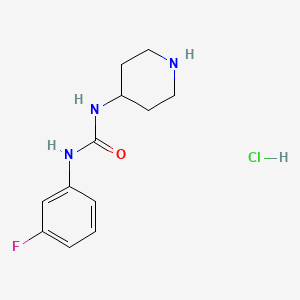
tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C18H28N2O3 and its molecular weight is 320.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Applications
The compound tert-Butyl 4-(3-methoxybenzylamino)piperidine-1-carboxylate is noteworthy for its role in the synthesis of complex molecules, such as Vandetanib, a therapeutic agent. A study by Mi (2015) outlines the synthesis of Vandetanib through various steps starting from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate, demonstrating its significance in industrial production due to favorable yields and commercial value (W. Mi, 2015).
Role in Asymmetric Synthesis
The application of tert-butyl derivatives, such as tert-butanesulfinamide, in asymmetric synthesis of N-heterocycles via sulfinimines highlights the compound's relevance in creating structurally diverse piperidines, pyrrolidines, azetidines, and their derivatives. These structures form the backbone of many natural products and drugs, underscoring the importance of such compounds in medicinal chemistry and therapeutic applications (R. Philip et al., 2020).
Environmental and Biodegradation Studies
Research into the biodegradation and environmental fate of tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), reveals the ecological impacts and degradation pathways of these substances in soil and groundwater. Studies have identified microorganisms capable of degrading these compounds, albeit slowly, offering insights into potential bioremediation strategies. These findings are crucial for understanding the environmental behavior of tert-butyl compounds and mitigating their pollution effects (S. Thornton et al., 2020).
Antioxidant Applications
Investigations into synthetic phenolic antioxidants, including compounds with tert-butyl groups, have highlighted their widespread use in preventing oxidative reactions in industrial and commercial products. The study by Liu and Mabury (2020) provides a comprehensive overview of the occurrence, human exposure, and toxicity of synthetic phenolic antioxidants, suggesting areas for future research to develop safer alternatives (Runzeng Liu & S. Mabury, 2020).
Wirkmechanismus
Target of Action
Similar compounds have been found to target kca2 (‘sk’) channels . These channels play a crucial role in maintaining the membrane potential and regulating the cellular excitability.
Mode of Action
It can be inferred from related compounds that it may act as an activator for its target channels . This means the compound could bind to these channels and enhance their activity, leading to changes in the cellular excitability.
Biochemical Pathways
The activation of kca2 channels can influence various cellular processes, including neuronal excitability, afterhyperpolarization, and synaptic plasticity .
Result of Action
Based on its potential role as an activator of kca2 channels, it can be inferred that the compound may influence neuronal excitability and synaptic transmission .
Safety and Hazards
Eigenschaften
IUPAC Name |
tert-butyl 4-[(3-methoxyphenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-18(2,3)23-17(21)20-10-8-15(9-11-20)19-13-14-6-5-7-16(12-14)22-4/h5-7,12,15,19H,8-11,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIFDRMKMOMFVCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142209 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233958-38-7 | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233958-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[(3-methoxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



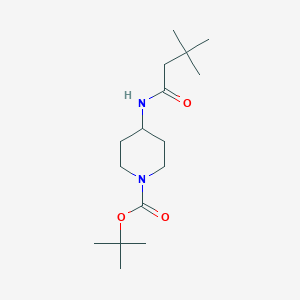

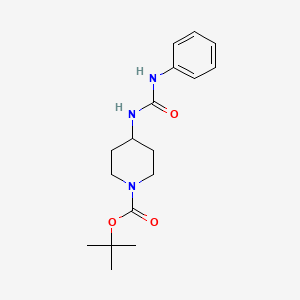
![tert-Butyl 4-[3-(4-nitrophenyl)ureido]piperidine-1-carboxylate](/img/structure/B3027090.png)
![tert-Butyl 4-[(piperidine-1-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B3027091.png)
![tert-Butyl 4-[(5-nitropyridin-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3027092.png)
